The compound 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide, with the molecular formula and a molecular weight of approximately 382.8 g/mol, is a synthetic organic compound notable for its potential applications in medicinal chemistry. It belongs to a class of compounds known as benzamides, which are characterized by their amide functional groups attached to aromatic rings.
This compound is classified under the broader category of benzamides and is specifically noted for its structural features that include a furan ring and a chlorophenyl group. Benzamides are often investigated for their biological activity, particularly in the context of drug development targeting various diseases due to their diverse pharmacological properties .
The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide typically involves several steps, including:
These synthetic pathways can vary based on desired yields and purity levels, often requiring optimization for specific laboratory conditions.
The molecular structure of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, allowing researchers to understand its spatial arrangement and potential binding interactions with target proteins .
The reactivity of this compound can be explored through various chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activity.
While specific studies on this compound's mechanism of action may be limited, compounds with similar structures often exhibit their effects through:
Understanding these mechanisms typically requires biochemical assays to evaluate binding affinities and functional outcomes in cellular systems .
The physical properties of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture .
This compound has potential applications in various fields:
Research continues to explore these avenues, emphasizing the importance of compounds like 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide in advancing scientific knowledge and therapeutic options .
This hybrid small molecule integrates three pharmacologically significant domains: a chlorophenyl-furan moiety, a propanamide linker, and a sulfamoylphenyl group. Its structural architecture positions it within emerging therapeutic paradigms, particularly targeted protein degradation and pathway-specific oncogenic modulation. The compound’s furan ring enables π-stacking interactions with protein targets, while the sulfonamide group contributes to hydrogen bonding and solubility properties, collectively enhancing its drug-like characteristics. This molecular synergy underpins its potential across multiple disease contexts, from oncology to inflammatory disorders, warranting detailed exploration of its mechanism and historical development.
Targeted protein degradation (TPD) technologies, including PROTACs (Proteolysis-Targeting Chimeras) and molecular glues, leverage bifunctional molecules to induce proximity between disease-causing proteins and cellular degradation machinery. The title compound shares structural homology with several experimentally validated degraders, particularly through its sulfonamide and propanamide elements. For instance, in silico docking studies of ZINC database compounds identified furan-propanamide hybrids as high-affinity binders to DNAJA1’s J-domain—a heat shock protein critical for stabilizing oncogenic mutant p53 conformations [2]. These analogues facilitate proteasomal degradation by disrupting chaperone-client protein interactions, exemplified by compound A11 (3-(4-hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-{3-[methyl(phenyl)amino]propyl}propanamide), which reduced DNAJA1 and mutant p53 levels by >70% in cancer models [2].
The chlorophenyl-furan moiety enables hydrophobic enclosure within target binding pockets, mimicking degrader warheads like those in bromodomain inhibitors. Patent literature describes similar furan-acrylamides as ligands for E3 ubiquitin ligases, where the vinyl linkage (as in 3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid) enhances conformational flexibility for ubiquitin transfer complex formation [4] [5]. This adaptability is quantifiable through in silico parameters like rotatable bond count and XLogP, which influence degradation efficiency:
Table 1: Structural and Computational Parameters of Key Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Rotatable Bond Count | XLogP |
---|---|---|---|---|
Title Compound* | C₁₉H₁₇ClN₂O₄S | 404.87 | 7 | 3.8 |
DNAJA1 Inhibitor A11 [2] | C₂₇H₃₁N₃O₆ | 493.56 | 10 | 2.1 |
3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid [4] | C₁₃H₉ClO₃ | 248.66 | 3 | 3.2 |
N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide | C₁₉H₁₈ClN₃O₂S | 387.9 | 5 | 4.7 |
* Predicted using analogue data and computational tools
Additionally, pyrimidine-propanamide derivatives (e.g., EVT-6658021) demonstrate that extending the propanamide linker with heterocyclic systems improves nuclear localization, critical for degrading transcription factors . These structural insights highlight the title compound’s potential as a TPD scaffold, particularly against intracellular oncoproteins resistant to conventional inhibition.
Furan-sulfonamide hybrids exhibit dual-pathway modulation: (1) disrupting protein-protein interactions in chaperone-dependent oncogenic stabilization, and (2) inhibiting inflammasome activity in tumor microenvironments. The title compound’s furan ring enables selective binding to conformational mutant p53 (e.g., R175H, R248Q), which is stabilized by DNAJA1 and accumulates in >50% of human cancers. DNAJA1 knockdown studies confirm furan-sulfonamides deplete mutp53 by >60% without affecting wild-type p53, thereby suppressing metastasis in vitro [2]. This specificity arises from the furan’s orientation within DNAJA1’s hydrophobic cleft, engaging residues Tyr7, Lys44, and Gln47—mutations of which abolish compound binding [2].
Simultaneously, the sulfamoylphenyl group confers NLRP3 inflammasome inhibitory activity, akin to sulfonylurea derivatives described in patent US20220112159A1. These compounds block ASC speck formation and IL-1β maturation (IC₅₀: 0.1–10 μM), mitigating inflammation-driven tumorigenesis in in vivo models [6]. The electronic properties of the sulfonamide group facilitate hydrogen bonding with NLRP3’s NACHT domain, while the chlorophenyl substituent enhances membrane permeability for intracellular target engagement:
Table 2: Pathway-Specific Bioactivities of Furan-Sulfonamide Hybrids
Biological Target | Cellular Effect | Observed Potency | Structural Determinants |
---|---|---|---|
DNAJA1-mutp53 Complex [2] | Depletion of conformational mutp53 | EC₅₀: 1.5 μM (migration assay) | Furan-carbonyl proximity to J-domain residues |
NLRP3 Inflammasome [6] | IL-1β secretion inhibition | IC₅₀: 0.8 μM | Sulfonamide hydrogen bonding to Arg578 |
Ubiquitin-Activating Enzyme E1 [7] | ER stress induction via proteasome inhibition | IC₅₀: 3.2 μM | Conjugated diene from furan-acrylamide |
Furthermore, furan-acrylic acid precursors (e.g., 3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid) demonstrate anti-migratory effects in cancer cell lines (IC₅₀: 8.7 μM), attributed to filopodia retraction and cytoskeletal remodeling [4]. This underscores the pharmacophore’s versatility in addressing oncogenic addictions through multiple mechanisms.
Propanamide derivatives have evolved from early sulfa drugs to sophisticated targeted therapeutics. The propanamide linker (–NH–C(=O)–CH₂–CH₂–) emerged as a privileged scaffold due to its metabolic stability, conformational flexibility, and hydrogen-bonding capacity. Seminal work in the 2000s established N-(chlorophenyl)propanamides as kinase inhibitors, with modifications like benzothieno-pyrimidine fusion (e.g., EVT-6658021) enhancing kinase selectivity . This compound, incorporating a propanamide tether, demonstrated sub-micromolar IC₅₀ against tyrosine kinases implicated in leukemia .
The integration of sulfonamides with propanamides accelerated in the 2010s, driven by their synergistic pharmacodynamics. Patent US20220112159A1 details sulfonylurea-propanamide hybrids as NLRP3 antagonists, where the propanamide spacer optimally positions the sulfonamide for NACHT domain engagement [6]. Similarly, compound A11’s propanamide linker enabled a 12-fold improvement in DNAJA1 binding affinity over rigid analogues, highlighting its role in optimizing ligand-target residence time [2].
Table 3: Evolution of Key Propanamide-Based Therapeutics
Era | Representative Compound | Therapeutic Application | Innovation |
---|---|---|---|
2000–2010 | N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide | Kinase inhibition (oncological) | Heterocyclic fusion for target specificity |
2010–2020 | 1-(3-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione [7] | Ubiquitin-proteasome disruption | Propanamide-enabled E1 enzyme inhibition |
2020–Present | 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide | Targeted degradation & inflammasome modulation | Hybridization of furan, propanamide, and sulfonamide |
Modern synthetic strategies employ multi-step routes to propanamide derivatives, as exemplified by the synthesis of DNAJA1 inhibitor A11:
This historical trajectory underscores the propanamide motif’s enduring utility in adapting to emerging drug discovery paradigms, now culminating in bifunctional degraders like the title compound.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: